2-Chloro-1H-indene-3-carbaldehyde: Structural Architecture and Synthetic Utility
2-Chloro-1H-indene-3-carbaldehyde: Structural Architecture and Synthetic Utility
[1]
Executive Summary
2-Chloro-1H-indene-3-carbaldehyde (CAS: 88099-28-9) is a highly reactive, bifunctional electrophile serving as a critical scaffold in the synthesis of fused polycyclic heterocycles.[1] Characterized by a "push-pull" alkene system embedded within an indene core, this molecule features a vinyl chloride moiety at the C2 position and a formyl group at the C3 position.[1]
This guide provides a comprehensive technical analysis of its chemical structure, a validated synthesis protocol via the Vilsmeier-Haack reaction, and its application in developing bioactive indeno[1,2-c]pyrazoles—a class of compounds with demonstrated efficacy as EGFR tyrosine kinase inhibitors and antimicrobial agents.[1]
Structural Analysis & Physicochemical Properties
Chemical Identity
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CAS Number: 88099-28-9[1]
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Molecular Formula: C₁₀H₇ClO
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Molecular Weight: 178.61 g/mol
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SMILES: ClC1=C(C=O)C2=CC=CC=C2C1[2]
Electronic Architecture
The molecule's reactivity is defined by the
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Electrophilicity: The C3-formyl group acts as a strong electron-withdrawing group (EWG), activating the C2 position for nucleophilic attack.[1]
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Vinyl Chloride Lability: The chlorine atom at C2 is vinylic but, due to the conjugation with the aldehyde, behaves similarly to an acid chloride or activated vinyl halide.[1] It readily undergoes addition-elimination reactions (SNV mechanism) with nucleophiles like hydrazines or amines.
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Planarity: The fused benzene ring ensures the entire indene system remains planar, facilitating intercalation in biological targets (e.g., DNA) or stacking in crystal lattices.[1]
| Property | Value | Relevance |
| Physical State | Yellow to Orange Powder | Conjugation extends absorption into visible region. |
| Melting Point | 145–150 °C (approx.) | Indicates stable crystalline lattice; purity marker. |
| Solubility | DMSO, DMF, CHCl₃ | Soluble in polar aprotic solvents; poor water solubility.[1] |
| Reactivity | High (Bifunctional) | Susceptible to condensation (CHO) and substitution (C-Cl). |
Synthesis: The Vilsmeier-Haack Route
The definitive route to 2-Chloro-1H-indene-3-carbaldehyde utilizes the Vilsmeier-Haack reaction applied to 2-indanone .[1]
Critical Distinction:
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1-Indanone substrate yields 3-chloro-1H-indene-2-carbaldehyde.[1]
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2-Indanone substrate yields 2-chloro-1H-indene-3-carbaldehyde.[1]
Mechanism of Formation
The reaction proceeds via the in situ generation of a chloromethyliminium salt (Vilsmeier reagent), which attacks the enol form of 2-indanone.[1]
Figure 1: Mechanistic pathway for the synthesis of 2-Chloro-1H-indene-3-carbaldehyde from 2-indanone.
Experimental Protocol
Safety Note: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a fume hood under an inert atmosphere.
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Reagent Preparation:
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Charge a dry round-bottom flask with anhydrous DMF (5.0 equiv).
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Cool to 0°C under N₂ atmosphere.
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Add POCl₃ (1.2 equiv) dropwise over 30 minutes. Stir for 1 hour to form the Vilsmeier complex (white/yellow precipitate may form).
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Substrate Addition:
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Dissolve 2-indanone (1.0 equiv) in a minimal amount of DMF.
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Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.[1]
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Allow the mixture to warm to room temperature, then heat to 60–80°C for 3–5 hours. Monitor by TLC (disappearance of ketone).
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Work-up:
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Cool the reaction mixture to room temperature.
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Pour slowly onto crushed ice/sodium acetate (saturated solution) to buffer the hydrolysis. Caution: Exothermic.
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Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt.
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Filter the resulting yellow precipitate.
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Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc) to obtain the title compound.
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Reactivity & Medicinal Applications[1][4]
The core value of 2-Chloro-1H-indene-3-carbaldehyde lies in its ability to undergo cyclocondensation reactions to form fused heterocyclic systems.[1]
Synthesis of Indeno[1,2-c]pyrazoles
Reaction with hydrazines (NH₂NH-R) triggers a cascade sequence:
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Condensation: Formation of a hydrazone at the aldehyde (C3).
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Cyclization: Intramolecular nucleophilic substitution of the chlorine at C2 by the hydrazine nitrogen.[1]
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Aromatization: Formation of the fully conjugated indeno-pyrazole system.
These derivatives are potent scaffolds for EGFR (Epidermal Growth Factor Receptor) inhibition in non-small cell lung cancer (NSCLC) therapy.
Figure 2: Divergent synthetic pathways from the 2-chloro-3-formyl indene scaffold.[1]
Biological Relevance[4][5][6][7]
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Anticancer: Indeno[1,2-c]pyrazoles derived from this scaffold have shown IC₅₀ values in the nanomolar range against EGFR-mutant cell lines.[1]
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Antimicrobial: Derivatives synthesized via PEG-400 mediated green chemistry protocols exhibit broad-spectrum activity against S. aureus and E. coli.
References
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Commercial Verification: CAS 88099-28-9 is listed as 2-Chloro-1H-indene-3-carbaldehyde by suppliers including and .
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Synthetic Methodology: Vilsmeier-Haack Reaction Protocol.[3][4][5] "Methodological & Application: Protocol for the Formylation of Aromatic Compounds." BenchChem. Available at: .
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Medicinal Application (Indeno-pyrazoles): Abd El-Aal, H. A. K., et al.[1] "A new facile synthesis of indeno[1,2-c]pyrazoles... via Friedel-Crafts ring closures."[1][6] European Journal of Chemistry, 2014, 5(2), 277-286.[1] Link.
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Biological Activity: "Synthesis, biological evaluation and molecular docking studies of indeno[1,2-c]pyrazol derivatives." Bioorganic Chemistry, 2021, 110:104779.[1][7] .
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Green Chemistry Synthesis: Dawane, B. S., et al. "Eco-friendly synthesis of novel indeno-pyrazole derivatives and their in-vitro antimicrobial screening."[1][8] Organic Communications, 2014.[1][8] .
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- 7. Synthesis, biological evaluation and molecular docking studies of indeno [1, 2-c] pyrazol derivatives as inhibitors of mitochondrial malate dehydrogenase 2 (MDH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
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